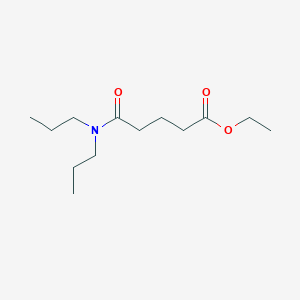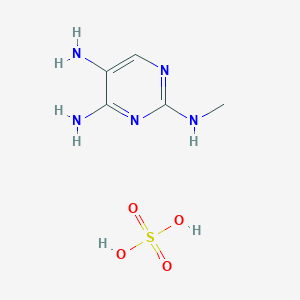
2-N-methylpyrimidine-2,4,5-triamine;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N-methylpyrimidine-2,4,5-triamine;sulfuric acid is a compound that combines the properties of a pyrimidine derivative with sulfuric acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-methylpyrimidine-2,4,5-triamine involves several steps. One common method includes the reaction of N-(5-cyanopyrimidin-4-yl)-5-nitrofuran-2-carboxamide with sulfuric acid, followed by heating, intramolecular cyclization, and subsequent chlorination with phosphorous pentasulfide or thionyl chloride . The reaction conditions typically involve controlled temperatures and specific reagents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 2-N-methylpyrimidine-2,4,5-triamine;sulfuric acid often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-N-methylpyrimidine-2,4,5-triamine;sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
2-N-methylpyrimidine-2,4,5-triamine;sulfuric acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-N-methylpyrimidine-2,4,5-triamine;sulfuric acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-N,4-N-diethyl-6-methylpyrimidine-2,4,5-triamine;sulfuric acid: A similar compound with additional ethyl groups, which may alter its chemical properties and applications.
Pyrimidine-2,4,5-triamine: A related compound without the methyl group, used in various chemical and biological studies.
Uniqueness
Its combination of a pyrimidine derivative with sulfuric acid makes it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
5180-63-2 |
|---|---|
Formule moléculaire |
C5H11N5O4S |
Poids moléculaire |
237.24 g/mol |
Nom IUPAC |
2-N-methylpyrimidine-2,4,5-triamine;sulfuric acid |
InChI |
InChI=1S/C5H9N5.H2O4S/c1-8-5-9-2-3(6)4(7)10-5;1-5(2,3)4/h2H,6H2,1H3,(H3,7,8,9,10);(H2,1,2,3,4) |
Clé InChI |
SJJAJVWUMLJZBL-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC=C(C(=N1)N)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


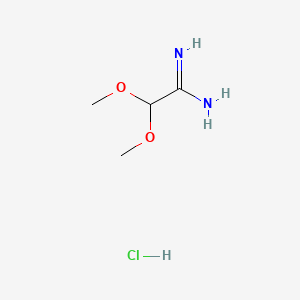

![1-[2-[2-(3-Methylphenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14006549.png)
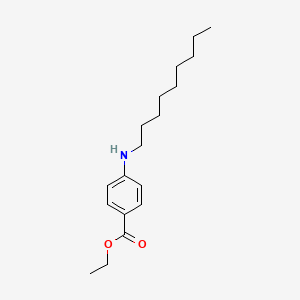
![12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18,20-nonaene-3,10-dione](/img/structure/B14006564.png)
![1-[(2-Methylphenyl)sulfanylmethyl]piperidine](/img/structure/B14006571.png)
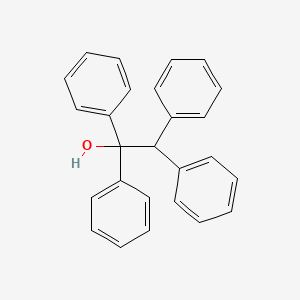
![4-Chloro-2-{(E)-[(4-methoxyphenyl)methylidene]amino}phenol](/img/structure/B14006586.png)
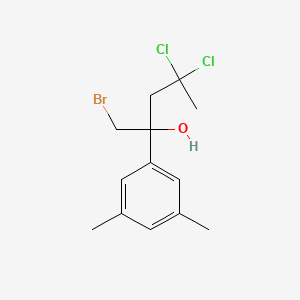

![6,7-Dihydro-5H-cyclopenta[B]pyridine-2,5-diamine dihydrochloride](/img/structure/B14006600.png)
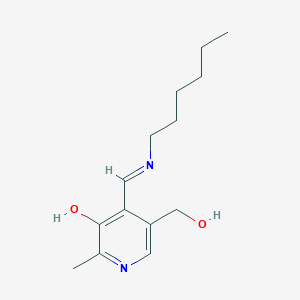
![Ethyl 2-[(1-ethoxycarbonyl-3-methyl-butyl)carbamoylamino]-4-methyl-pentanoate](/img/structure/B14006615.png)
